diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS: 1993148-75-6, MFCD28041870) is a pyrazole-based compound featuring a 1H-pyrazole core substituted with diethyl carboxylate groups at positions 3 and 5. The N1 position is functionalized with a 2-(5-chloro-2-thienyl)-2-oxoethyl group, distinguishing it from structurally related analogs. Its molecular formula is C₁₅H₁₅ClN₂O₅S, with a molecular weight of 370.81 g/mol, and it is typically available at purities exceeding 90% .
The compound’s structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a thiophene moiety (a sulfur-containing aromatic ring) substituted with chlorine at the 5-position.
Properties
IUPAC Name |
diethyl 1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-22-14(20)9-7-10(15(21)23-4-2)18(17-9)8-11(19)12-5-6-13(16)24-12/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDHRZQKOFBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(S2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl-substituted pyrazole core, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The thienyl group can interact with biological receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Property Differences
*Inferred molecular formula based on structural similarity.
Key Observations :
Substituent Effects: The 5-chloro-2-thienyl group in the target compound introduces a sulfur atom and a π-deficient aromatic system, contrasting with the purely phenyl-based substituents in analogs. The 4-chlorophenyl analog (CAS: 1610377-15-5) is the most structurally similar, differing only in the aromatic ring (phenyl vs. thienyl). Its higher purity (95%) suggests established synthetic protocols .
Molecular Weight and Stability: The target compound’s molecular weight (370.81) is marginally higher than phenyl-substituted analogs due to the sulfur atom in the thiophene ring.
Biological Activity
Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its versatility in drug design. The presence of the thienyl group and the dicarboxylate moiety contributes to its biological activity. The molecular formula is , indicating the presence of chlorine, which often enhances biological efficacy.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor properties. This compound has shown activity against various cancer cell lines, including breast cancer. A study demonstrated that compounds with similar structures could inhibit key signaling pathways involved in tumor growth, particularly targeting BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays have shown that this compound reduces pro-inflammatory cytokine production in activated macrophages .
Antimicrobial Activity
Antimicrobial properties of pyrazole derivatives have been documented extensively. This compound has displayed significant activity against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the pyrazole ring or substituents can enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thienyl group | Increased antitumor efficacy |
| Alteration of carboxyl groups | Enhanced anti-inflammatory properties |
| Variation in halogen atoms | Improved antimicrobial activity |
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cell lines revealed that this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents when used in combination with doxorubicin .
- Anti-inflammatory Research : In a model of acute inflammation, the compound significantly reduced edema formation and inflammatory cell infiltration, suggesting a potential therapeutic role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
